molecular formula C15H14ClN3O5S B3713815 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3713815
M. Wt: 383.8 g/mol
InChI Key: ICPCOGVRGPWVER-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative featuring a benzamide core substituted with a chlorine atom at position 4, a nitro group at position 3, and a 4-sulfamoylphenethyl side chain. This compound’s structure combines electron-withdrawing groups (Cl, NO₂) and a sulfonamide moiety, which are frequently associated with biological activity, particularly in targeting inflammatory pathways, enzyme inhibition, or receptor binding.

Properties

IUPAC Name

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c16-13-6-3-11(9-14(13)19(21)22)15(20)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCOGVRGPWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the sulfonation of the resulting compound to attach the sulfonamide group. The final step involves the coupling of the sulfonated intermediate with 2-(4-sulfamoylphenyl)ethylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 4-amino-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized sulfonamide derivatives.

Scientific Research Applications

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamides, focusing on substituent effects, biological activities, and research findings.

Substituent Positioning and Electronic Effects
Compound Name (CAS/ID) Substituents Key Structural Differences
Target Compound 4-Cl, 3-NO₂, N-[2-(4-sulfamoylphenyl)ethyl] Dual electron-withdrawing groups (Cl, NO₂)
16673-34-0 5-Cl, 2-OCH₃, N-[2-(4-sulfamoylphenyl)ethyl] Methoxy at position 2; single Cl at 5
AS-4370 4-NH₂, 5-Cl, 2-OCH₂CH₃, morpholinylmethyl Amino and ethoxy groups; no sulfonamide
4-Chloro-3-piperidin-1-ylsulfonyl analog 4-Cl, 3-piperidinylsulfonyl, same side chain Sulfonylpiperidine replaces nitro group
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 3-NO₂, same side chain Lacks 4-Cl substituent

Key Observations :

  • The absence of a sulfamoyl group in AS-4370 correlates with its gastrokinetic activity via non-dopaminergic mechanisms, whereas sulfonamide-containing analogs (e.g., target compound) may interact with sigma receptors or NLRP3 inflammasomes .

Key Insights :

  • 16673-34-0 demonstrated efficacy in NLRP3-driven pathologies, suggesting the target compound’s nitro group could modulate redox-sensitive inflammasome activation .
  • Sigma receptor ligands (e.g., [¹²⁵I]PIMBA) highlight the role of sulfonamide groups in tumor targeting, implying the target compound may have diagnostic or therapeutic applications in oncology .

Biological Activity

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, a compound with the CAS number 59477-42-8, is part of a class of sulfamoyl-benzamide derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3}S with a molecular weight of 338.81 g/mol. The compound features a benzamide core substituted with a chloro group at the 4-position and a nitro group at the 3-position, alongside a sulfamoyl moiety.

Physical Properties

PropertyValue
Molecular Weight338.81 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
LogP4.1319

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it may selectively inhibit human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and play roles in various pathological conditions.

Inhibition Studies

Recent studies have demonstrated that sulfamoyl-benzamide derivatives exhibit potent inhibitory effects on h-NTPDases:

  • Inhibition Potency : Compounds structurally related to this compound have shown IC50 values in sub-micromolar concentrations against h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 μM) .
  • Selectivity : The structure-activity relationship (SAR) suggests that modifications to the benzamide scaffold can enhance selectivity and potency against specific h-NTPDase isoforms .

Anticancer Activity

In addition to its role as an enzyme inhibitor, research has explored the anticancer properties of sulfamoyl-benzamide derivatives:

  • Cell Line Studies : Compounds similar to this compound have been tested against various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These studies indicate significant antiproliferative effects, with some derivatives causing cell cycle arrest by inhibiting tubulin polymerization .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by Galal et al. synthesized a series of sulfamoyl-benzamide derivatives, including the target compound, and evaluated their biological activity against h-NTPDases and cancer cell lines. The results indicated that structural modifications could lead to enhanced selectivity and potency .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing crucial amino acid interactions that contribute to their inhibitory effects .
  • Clinical Relevance : The potential therapeutic applications of these compounds extend beyond cancer treatment to include possible roles in managing conditions associated with dysregulated nucleotide metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
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4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

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